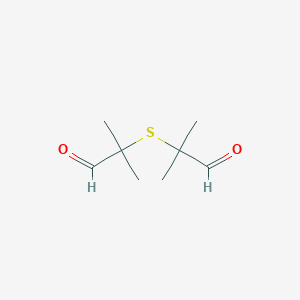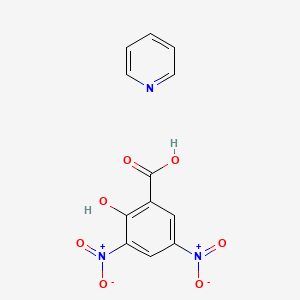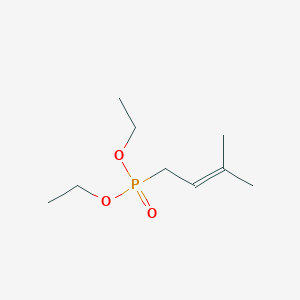
Diethyl (3-methylbut-2-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-methylbut-2-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C9H19O3P. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. This compound is known for its role in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (3-methylbut-2-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-methylbut-2-en-1-ol under acidic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 3-methylbut-2-en-1-ol.
Catalyst: Acidic catalyst such as hydrochloric acid.
Conditions: The reaction is carried out at room temperature with continuous stirring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-methylbut-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-methylbut-2-en-1-yl)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which diethyl (3-methylbut-2-en-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (3-buten-1-yl)phosphonate: Similar in structure but with a different alkyl group.
Diethyl (2-methylbut-2-en-1-yl)phosphonate: Another structural isomer with different positioning of the methyl group.
Uniqueness
Diethyl (3-methylbut-2-en-1-yl)phosphonate is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications where other phosphonates may not be as effective .
Eigenschaften
CAS-Nummer |
51795-72-3 |
|---|---|
Molekularformel |
C9H19O3P |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-3-methylbut-2-ene |
InChI |
InChI=1S/C9H19O3P/c1-5-11-13(10,12-6-2)8-7-9(3)4/h7H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
ROHAZABGEKHYAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC=C(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



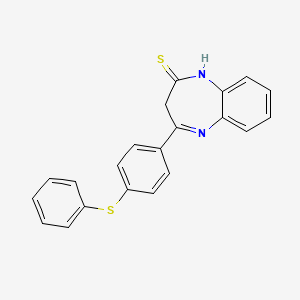
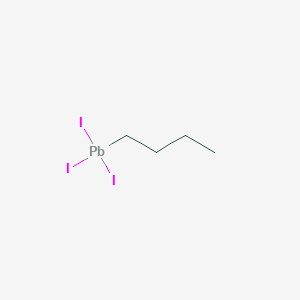
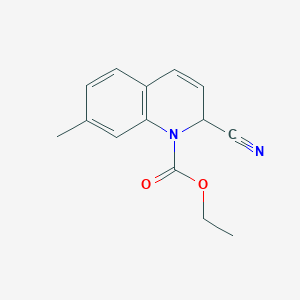
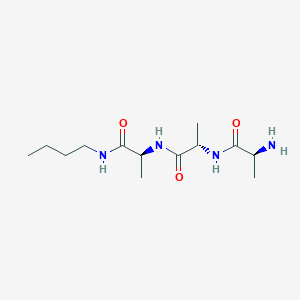
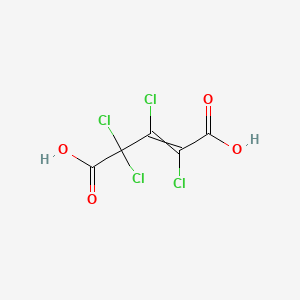

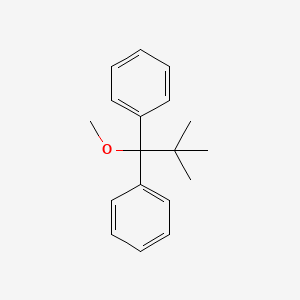
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
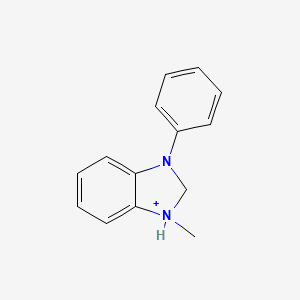
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
